

3-Amino-3-(3-bromophenyl)propanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name:	3-Amino-3-(3-bromophenyl)propanoic acid
Cat. No.:	B038683

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An In-depth Technical Guide to 3-Amino-3-(3-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β -amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous neurotransmitters, combined with the presence of a reactive bromophenyl moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of neurologically active compounds.

Core Chemical Data

The accurate identification and characterization of **3-Amino-3-(3-bromophenyl)propanoic acid** are paramount for its application in research and development. The compound exists as a racemate and as individual enantiomers, each with distinct identifiers. Furthermore, N-protected derivatives are commonly used in synthesis, and their properties are also included for completeness.

Property	Value	Notes
IUPAC Name	3-Amino-3-(3-bromophenyl)propanoic acid	
Molecular Formula	C ₉ H ₁₀ BrNO ₂	
Molecular Weight	244.09 g/mol	[1]
CAS Number (Racemic)	117391-50-1	[1]
CAS Number ((S)-enantiomer)	275826-35-2	
CAS Number ((R)-enantiomer)	788153-27-5	
Boc-(R)-protected MW	344.20 g/mol	
Boc-(R)-protected CAS	501015-16-3	
Fmoc-(R)-protected MW	466.33 g/mol	
Fmoc-(R)-protected CAS	517905-85-0	

Synthesis and Experimental Protocols

The synthesis of racemic 3-amino-3-arylpropanoic acids can be achieved through a one-pot reaction, a method noted for its efficiency. This approach is widely applicable to various substituted benzaldehydes.

General Protocol for Racemic Synthesis

A common and straightforward method for the synthesis of racemic 3-amino-3-arylpropanoic acids involves the reaction of an aryl aldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Reaction: A suspension of 3-bromobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product. The precipitate is then filtered, washed with a cold solvent like ethanol to

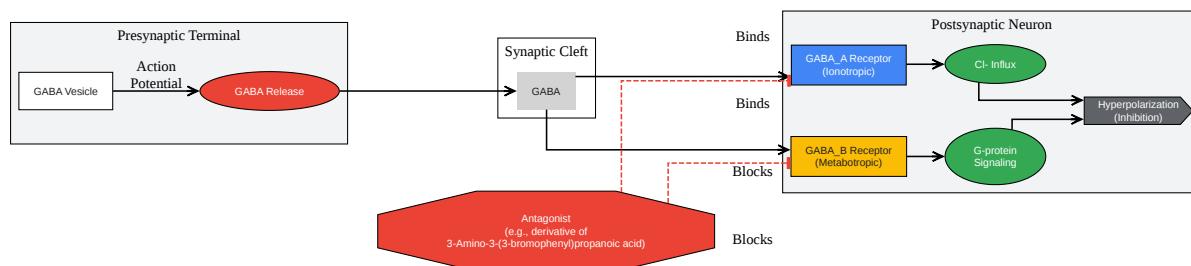
remove unreacted starting materials and byproducts, and dried under reduced pressure. Further purification can be achieved by recrystallization.

Application in Drug Discovery: Targeting GABA Receptors

While **3-Amino-3-(3-bromophenyl)propanoic acid** itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of compounds targeting neurotransmitter systems. Of particular note is its use in developing ligands for GABA (γ -aminobutyric acid) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Derivatives of this β -amino acid have been investigated as potential GABA receptor antagonists.[2][3]

GABAergic Signaling Pathway

The GABAergic system is fundamental for maintaining the balance between neuronal excitation and inhibition in the brain.[4] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through two main receptor types: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[4] Antagonists at these receptors can block the inhibitory effects of GABA, a mechanism of interest for probing neuronal circuits and for potential therapeutic interventions.

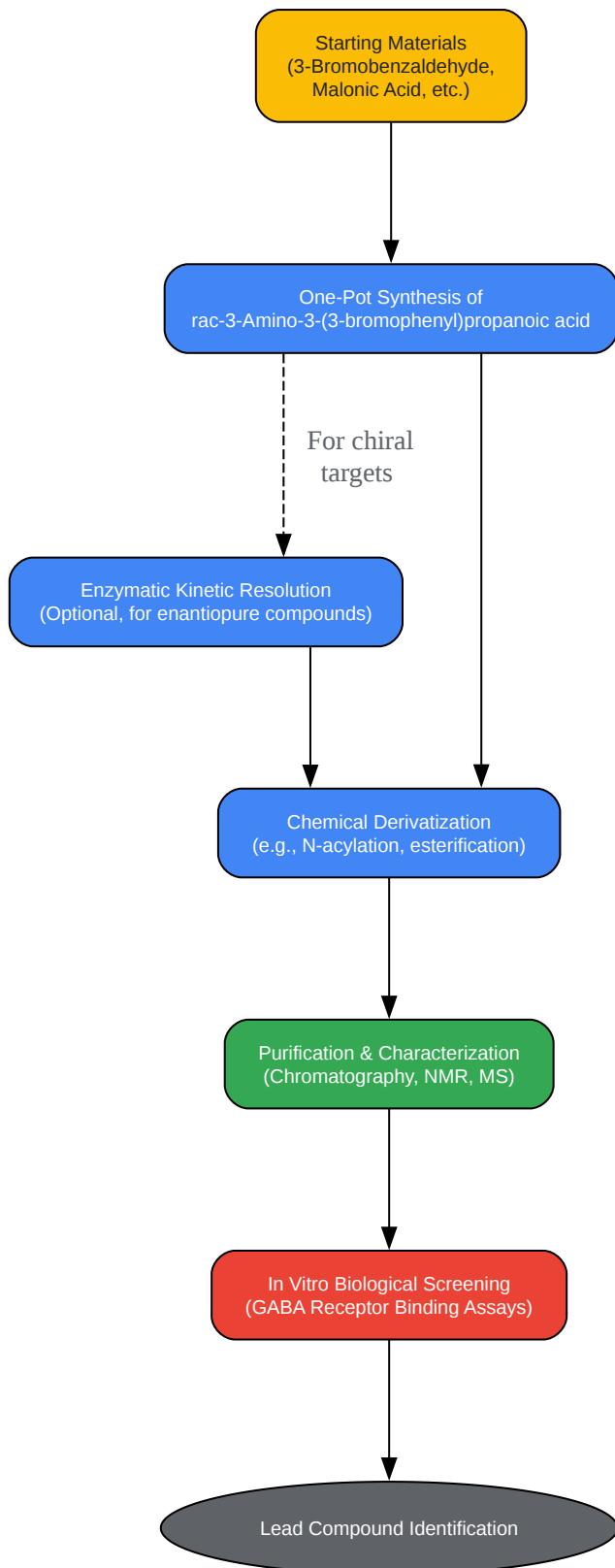


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Caption: Overview of a GABAergic synapse and the inhibitory action of antagonists.

Experimental Workflow: From Synthesis to Biological Screening

The development of novel GABA receptor antagonists from **3-Amino-3-(3-bromophenyl)propanoic acid** follows a logical progression from chemical synthesis to biological evaluation. This workflow is a standard approach in early-stage drug discovery.



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Caption: A typical experimental workflow for synthesizing and evaluating novel compounds.

Conclusion

3-Amino-3-(3-bromophenyl)propanoic acid is a valuable and versatile chemical entity for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications, particularly at the bromophenyl ring, provide a robust platform for generating libraries of novel compounds. The application of its derivatives as modulators of the GABAergic system highlights its importance in the ongoing search for new treatments for neurological disorders. This guide provides the foundational technical information required for professionals to incorporate this compound into their research and development pipelines effectively.

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